

A Head-to-Head In Vivo Comparison of Preclinical GSK-3 Inhibitors

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Compound of Interest

Compound Name: GSK-3 inhibitor 3

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For researchers, scientists, and drug development professionals, the landscape of Glycogen Synthase Kinase-3 (GSK-3) inhibitors presents a promising frontier for therapeutic intervention in a range of diseases, including neurodegenerative disorders, cancer, and metabolic conditions. This guide provides a comparative overview of four prominent preclinical GSK-3 inhibitors: AR-A014418, SB-216763, TDZD-8, and Tideglusib, with a focus on their in vivo performance and supporting experimental data.

Glycogen Synthase Kinase-3 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. Its dysregulation has been implicated in the pathogenesis of various diseases, making it a compelling target for drug development. The inhibitors discussed herein represent different chemical scaffolds and have been extensively studied in preclinical models.

Quantitative Data Summary

The following tables summarize the available quantitative data for the selected GSK-3 inhibitors. It is important to note that direct head-to-head in vivo comparative studies are limited, and the data presented are compiled from various independent studies. This may introduce variability due to different experimental conditions.

Table 1: In Vitro Potency of Selected GSK-3 Inhibitors

Inhibitor	Target(s)	IC50 (nM)	Assay Conditions
AR-A014418	GSK-3 α/β	104	ATP-competitive
SB-216763	GSK-3 α/β	34	ATP-competitive
TDZD-8	GSK-3 β	2000	Non-ATP competitive
Tideglusib	GSK-3 β	~60 (Ki)	Non-ATP competitive[1]

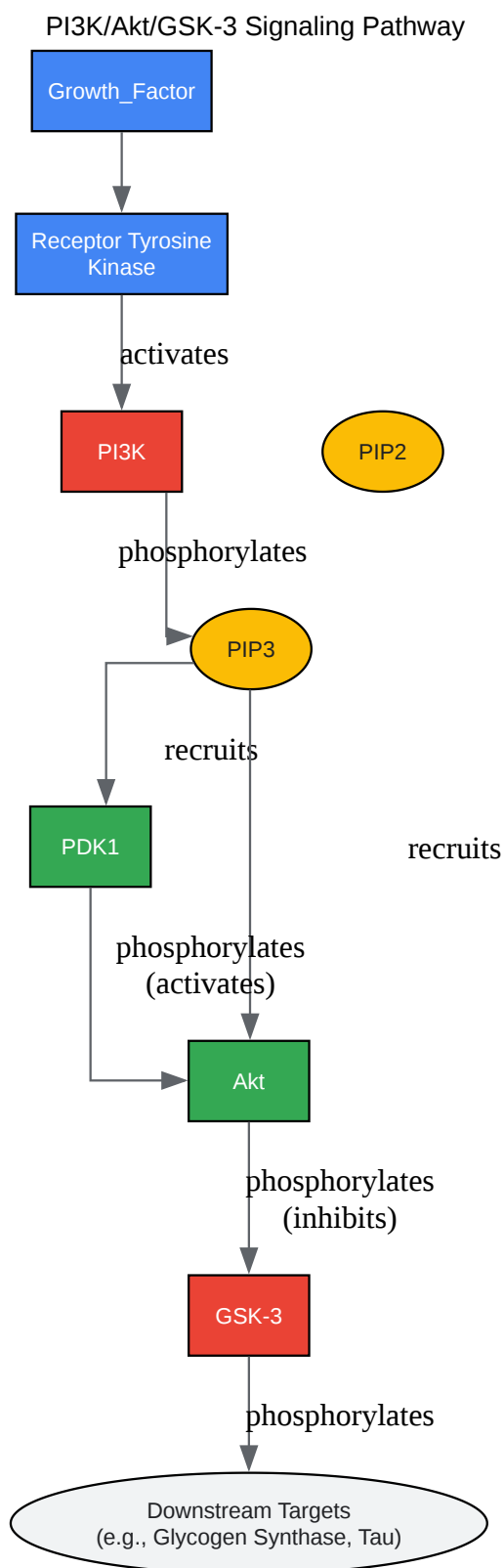
Table 2: Summary of In Vivo Studies for Selected GSK-3 Inhibitors

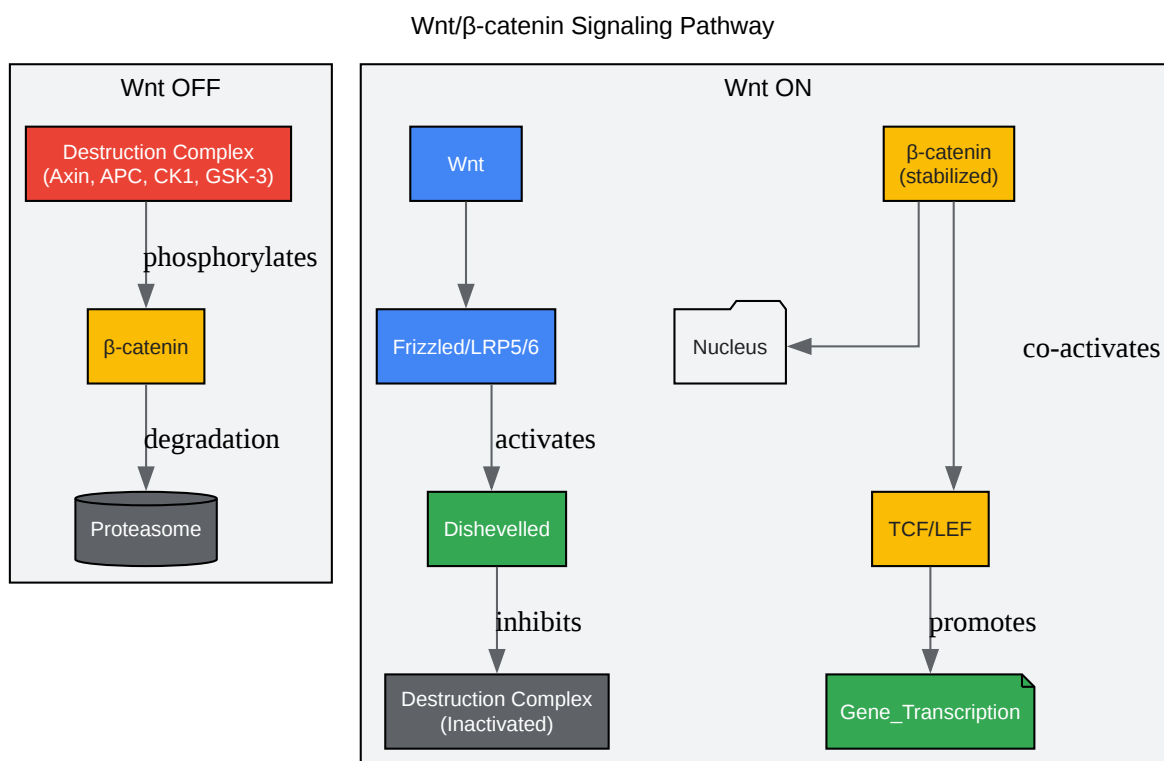
Inhibitor	Animal Model	Disease Area	Dose and Administration	Key In Vivo Findings	Reference
AR-A014418	Rat Spinal Cord Injury Model	Neuroprotection	4 mg/kg, i.p.	Significantly decreased apoptotic cells and improved locomotor function.[2]	
Mouse Neuropathic Pain Model	Analgesia	0.01-1 mg/kg, i.p.	Produced significant antihyperalgesic effects.[3] [4]		
SB-216763	Rat A β -infusion Model	Alzheimer's Disease	~40 nM (i.c.v. infusion)	Reduced phospho-glycogen synthase by 39% and increased glycogen levels by 44%. [5]	
Mouse Osteosarcoma Model	Oncology	Not specified	Showned therapeutic efficacy against human osteosarcoma cell orthograft tumors.[6]		

TDZD-8	Mouse Neonatal Hypoxic-Ischemic Brain Injury Model	Neuroprotection	Pretreatment	Significantly reduced brain damage and improved neurobehavioral outcomes. [7]
Rat Cerebral Ischemia/Reperfusion Model	Neuroprotection	1 mg/kg	Reduced infarct volume and markers of oxidative stress and inflammation. [8]	
Tideglusib	TDP-43 Transgenic Mouse Model	Amyotrophic Lateral Sclerosis	200 mg/kg, p.o. daily for 50 days	Significantly reduced the increased TDP-43 phosphorylation in the spinal cord. [9]
C57BL/6J Mouse Model	Alcohol Use Disorder	75-100 mg/kg	Decreased binge ethanol consumption. [10]	

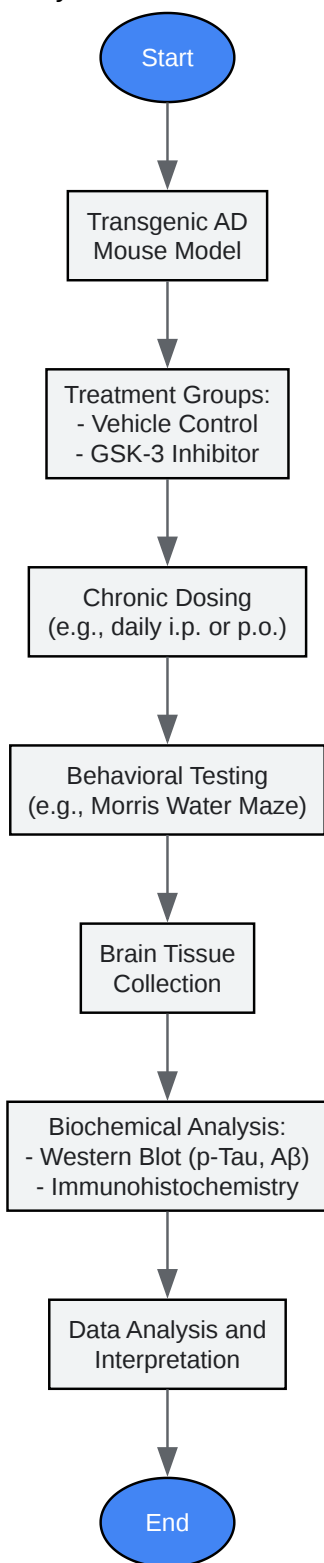
Signaling Pathways

GSK-3 is a critical kinase in several signaling pathways. Understanding its upstream regulation and downstream effects is crucial for interpreting the action of its inhibitors.





In Vivo Efficacy Workflow in AD Mouse Model

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